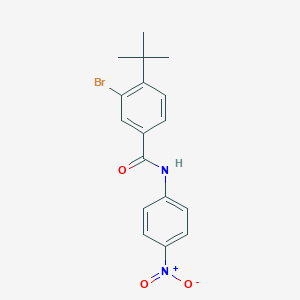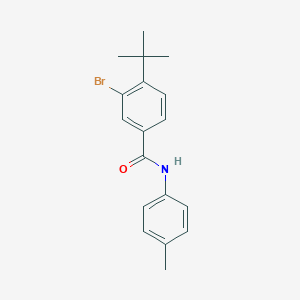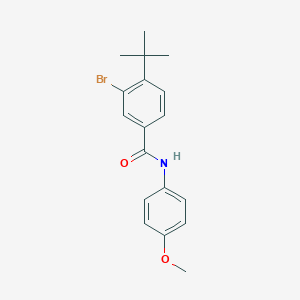![molecular formula C23H30N2O4 B321234 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B321234.png)
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of two 4-ethylphenoxy groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves the following steps:
Formation of 4-ethylphenoxyacetyl chloride: This is achieved by reacting 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The 4-ethylphenoxyacetyl chloride is then reacted with an appropriate amine, such as 2-amino-1-methylethylamine, to form the desired acetamide compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of their activity. The acetamide backbone allows for the formation of hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its dual phenoxy groups, which provide enhanced chemical stability and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H30N2O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-[2-[[2-(4-ethylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-4-18-6-10-20(11-7-18)28-15-22(26)24-14-17(3)25-23(27)16-29-21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3,(H,24,26)(H,25,27) |
Clé InChI |
VCXDWVRBDRDSNA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(3-bromo-4-tert-butylbenzoyl)amino]benzoate](/img/structure/B321154.png)


![3-bromo-4-tert-butyl-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B321164.png)
![3-bromo-4-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321165.png)
![3-bromo-4-tert-butyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321166.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B321167.png)
![2-[(3-Bromo-4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B321170.png)
![3-bromo-4-tert-butyl-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B321171.png)


![3-bromo-N-{2-[(3-bromo-4-tert-butylbenzoyl)anilino]ethyl}-4-tert-butyl-N-phenylbenzamide](/img/structure/B321174.png)
